N'-phenylmethanesulfonohydrazide is an organic compound characterized by its unique hydrazide functional group and sulfonyl moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antifungal properties and enzyme inhibition.
N'-phenylmethanesulfonohydrazide can be synthesized through various chemical reactions involving phenyl hydrazine and sulfonyl chlorides, among other reagents. Its synthesis has been explored in several studies, highlighting its relevance in drug design and development.
This compound is classified under hydrazides, a subclass of organic compounds containing the functional group -C(=O)N-NH2. It also falls under the category of sulfonamides due to the presence of the sulfonyl group (-SO2-).
The synthesis of N'-phenylmethanesulfonohydrazide typically involves a multi-step process that includes:
Recent studies have detailed protocols for synthesizing N'-phenylmethanesulfonohydrazide under controlled conditions, often utilizing solvents like acetonitrile and specific temperature settings (e.g., -40 °C) to optimize yields and purity .
The molecular structure of N'-phenylmethanesulfonohydrazide can be represented as follows:
The structure includes a phenyl ring attached to a methanesulfonohydrazide moiety, which contributes to its chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed techniques for characterizing the molecular structure of N'-phenylmethanesulfonohydrazide. These methods provide insights into the functional groups present and their respective environments within the molecule .
N'-phenylmethanesulfonohydrazide participates in several chemical reactions, including:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, significantly influence the yield and selectivity of these reactions. For instance, using specific solvents can lead to improved yields in condensation reactions involving N'-phenylmethanesulfonohydrazide .
The mechanism of action for N'-phenylmethanesulfonohydrazide primarily involves its interaction with biological targets such as enzymes. It acts as a reversible inhibitor for certain enzymes, where binding occurs through non-covalent interactions.
Studies have shown that this compound can inhibit enzyme activity effectively, with potential applications in treating fungal infections by targeting specific biosynthetic pathways . The inhibition is often reversible, allowing for restoration of enzyme activity upon dilution.
Relevant data on solubility and reactivity can be found in spectroscopic analyses that provide further insights into its physical characteristics .
N'-phenylmethanesulfonohydrazide has several notable applications:
N'-Phenylmethanesulfonohydrazide belongs to the sulfonylhydrazide class of organic compounds, which gained prominence in the mid-20th century alongside the development of sulfa drugs. While not as historically documented as its phenothiazine counterparts (which revolutionized psychopharmacology) [1], sulfonylhydrazides emerged as versatile intermediates in organic synthesis and medicinal chemistry. The specific interest in N'-phenylmethanesulfonohydrazide accelerated in the 2010s, paralleling research into structurally related benzenesulfonylhydrazides that demonstrated potent biological activities. These compounds were identified as valuable scaffolds for developing enzyme inhibitors targeting inflammatory and immunomodulatory pathways [2] [4]. Its discovery represents an evolutionary step in sulfonamide chemistry, bridging classical sulfa drug architectures with modern targeted therapeutic agents.
N'-Phenylmethanesulfonohydrazide is classified as an organosulfur compound featuring a sulfonohydrazide functional group (–SO₂–NH–NH₂) attached to a phenylmethyl backbone. According to IUPAC conventions, its systematic name is N'-[(phenylmethyl)sulfonyl]hydrazine, though it is frequently referenced as phenylmethanesulfonohydrazide in chemical literature. The molecular structure comprises:
Table 1: Structural Identification Data
Parameter | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₇H₁₀N₂O₂S | [6] [10] |
SMILES | C1=CC=C(C=C1)CS(=O)(=O)NN | [6] |
InChI Key | UQPFSVMPYHXOFG-UHFFFAOYSA-N | [10] |
CAS Registry Number | 109425-98-1 | [10] |
N'-Phenylmethanesulfonohydrazide exhibits distinct physicochemical characteristics that influence its reactivity and applications:
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Reference |
---|---|---|
Predicted LogP (iLOGP) | 1.26 | Computational modeling [6] |
Collision Cross Section | 135.8 Ų ([M+H]⁺ adduct) | CCSD prediction [6] |
Hydrogen Bond Acceptors | 4 | Structural analysis [6] |
Hydrogen Bond Donors | 2 | Structural analysis [6] |
The electron-withdrawing sulfonyl group adjacent to the hydrazide functionality creates a polarized molecular environment, enhancing its participation in hydrogen bonding and metal coordination complexes. This electronic configuration facilitates both its biological activity and synthetic utility [2] [4].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8